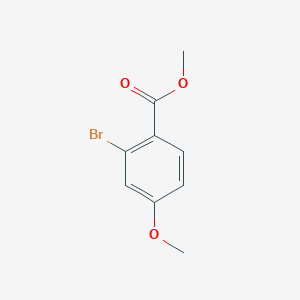
Methyl 2-amino-6-bromobenzoate
Overview
Description
Methyl 2-amino-6-bromobenzoate is a chemical compound with the formula C8H8BrNO2 . It has been used in various applications, including as a potential PqsD inhibitor against pseudomonas aeruginosa infections .
Synthesis Analysis
The synthesis of this compound involves a procedure similar to that described in Example 4b, starting with 5-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . The title compound was obtained (86.7%) as a yellow oil .Molecular Structure Analysis
The molecules of this compound are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .Chemical Reactions Analysis
This compound may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .Physical And Chemical Properties Analysis
This compound is a light yellow liquid . It has a molecular weight of 230.06 . The boiling point is 252 - 254 °C / 485.6 - 489.2 °F at 760 mmHg .Scientific Research Applications
Nonlinear Optical (NLO) Material Applications : Methyl 2-amino-5-bromobenzoate, a closely related compound, has been studied for its nonlinear optical properties. These studies involve vibrational analysis, molecular properties, and first-order molecular hyperpolarizability using density functional theory (DFT). This research suggests potential applications in nonlinear optical materials due to its significant NLO activity and molecular stability (Saxena, Agrawal, & Gupta, 2015).
Pharmaceutical Intermediates : It has been used as an intermediate in synthesizing bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key compound in producing some anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).
Organic Crystal Growth for NLO Applications : The compound has been used in the growth of organic crystals by the slow evaporation solution growth technique, relevant for nonlinear optical applications. These studies include single-crystal X-ray diffraction and vibrational spectral analyses (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).
Crystal Growth Optimization : Research has been conducted on the unidirectional growth of Methyl 2-amino-5-bromobenzoate crystals, a similar compound, using the Sankaranarayanan–Ramasamy method. This research is significant for optimizing crystal growth techniques for industrial applications (Parthasarathy & Gopalakrishnan, 2013).
Antifungal Agent Development : Novel polyfunctional arenesulfonamides synthesized from 3-amino-5-bromobenzoic acid, a compound structurally similar to Methyl 2-amino-6-bromobenzoate, have shown significant cytotoxic activity against Malassezia furfur, indicating potential as antifungal agents (Trifonov, Chumin, Gvirtz, Afri, Korshin, Cohen, & Gruzman, 2020).
Antitumor Drug Synthesis : this compound has been used in the synthesis of various compounds with antitumor activities, including 2-aminothiazole derivatives. This highlights its role as a crucial intermediate in the development of novel antitumor medications (Li, Wang, Duan, Xia, Xiao, Li, Ge, You, Han, Fu, Tan, & Wang, 2016).
Chemical Sensor Development : The compound has been used in synthesizing “turn-on” fluorescent sensors for detecting toxic metal ions like Hg(II) and Cu(II), demonstrating its application in environmental monitoring and potential intracellular tracking (Rasheed, Nabeel, Adeel, Bilal, & Iqbal, 2019).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 2-amino-6-bromobenzoate are currently unknown
Pharmacokinetics
- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilicity .
- Distribution : It is expected to distribute throughout the body, potentially crossing the blood-brain barrier due to its lipophilicity .
- Metabolism : The compound is likely to be metabolized in the liver, although the specific metabolic pathways are not known .
- Excretion : The compound and its metabolites are likely to be excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
properties
IUPAC Name |
methyl 2-amino-6-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMFJKQWUJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596580 | |
| Record name | Methyl 2-amino-6-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135484-78-5 | |
| Record name | Methyl 2-amino-6-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)






![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)





